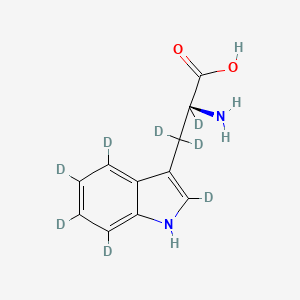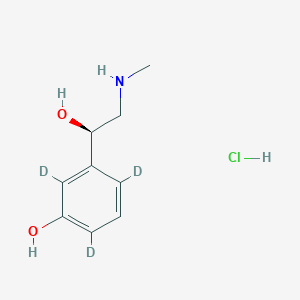
(R)-(-)-Phenylephrine-2,4,6-D3 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:
Deuteration: The introduction of deuterium atoms into the phenylephrine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Hydrochloride Formation: The deuterated phenylephrine is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve efficient deuteration.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated phenylephrine is then converted to its hydrochloride salt form
Análisis De Reacciones Químicas
Types of Reactions
Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenylephrine molecule can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenylephrine derivatives
Aplicaciones Científicas De Investigación
Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Receptor Binding Studies: Used to study the binding affinity and selectivity of alpha-1 adrenergic receptors.
Clinical Research: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion
Mecanismo De Acción
Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:
Vasoconstriction: Constriction of blood vessels, which increases blood pressure.
Mydriasis: Dilation of the pupils.
Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal passages
The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .
Comparación Con Compuestos Similares
Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:
Phenylephrine hydrochloride: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pseudoephedrine: Another decongestant with a different mechanism of action, primarily acting on beta-adrenergic receptors.
Oxymetazoline: A nasal decongestant with a longer duration of action but different receptor selectivity
Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
206.68 g/mol |
Nombre IUPAC |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
Clave InChI |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
SMILES canónico |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



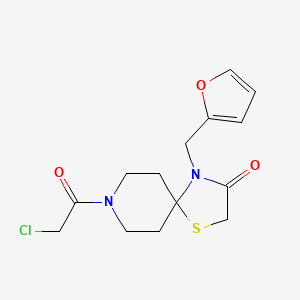
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
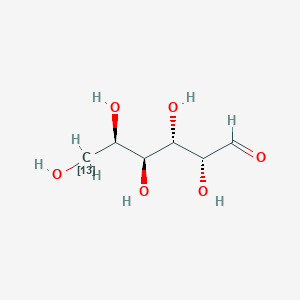
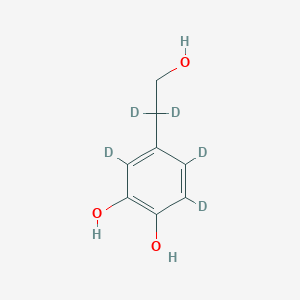
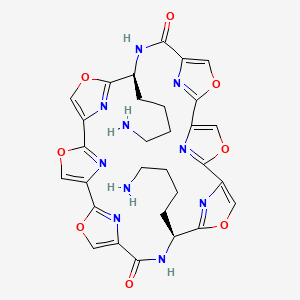

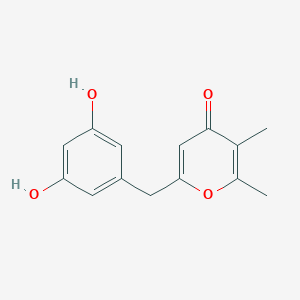
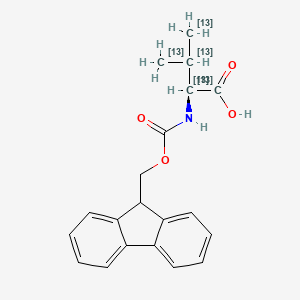


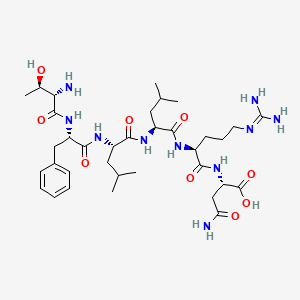
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
